An In-depth Technical Guide to the Chemical Structure of Sofosbuvir Impurity M
An In-depth Technical Guide to the Chemical Structure of Sofosbuvir Impurity M
This technical guide provides a comprehensive overview of Sofosbuvir impurity M, a known process-related impurity in the synthesis of the antiviral drug Sofosbuvir. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, analytical characterization, and the methodologies used for its identification and control.
Chemical Identity and Structure
Sofosbuvir impurity M is a diastereoisomer of Sofosbuvir, meaning it has the same molecular formula and connectivity but differs in the spatial arrangement of its atoms at one or more stereocenters.[1][2] This subtle structural difference can significantly impact its biological activity, often rendering it inactive as an antiviral agent.[1]
Systematic Name: propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[1]
Molecular Formula: C₂₂H₃₀N₃O₁₀P[1][3][4]
Molecular Weight: 527.46 g/mol [1][3]
CAS Number: 2095551-10-1[1][3][4]
The chemical structure of Sofosbuvir impurity M is depicted in the diagram below.
Figure 1: 2D Chemical Structure of Sofosbuvir Impurity M.
Analytical Characterization Data
The identification and quantification of Sofosbuvir impurity M are primarily achieved through chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is a key analytical tool for its separation from Sofosbuvir and other related substances.
| Parameter | Value/Description | Reference |
| Molecular Formula | C₂₂H₃₀N₃O₁₀P | [1][3][4] |
| Molecular Weight | 527.46 g/mol | [1][3] |
| CAS Number | 2095551-10-1 | [1][3][4] |
| Appearance | Solid | [2] |
| Analytical Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | [1] |
| HPLC Retention Time | Elutes at a distinct retention time from Sofosbuvir. For example, under one set of optimized conditions, a phosphorylated impurity showed a retention time of 5.704 min compared to Sofosbuvir at ~3.674 min. | [1] |
| UV Detection Wavelength | 260 nm is standard for the detection of Sofosbuvir and its impurities. | [1] |
| Mass Spectrometry (m/z) | Confirms the molecular weight of the impurity. | [1] |
Experimental Protocols
The following sections outline the general experimental methodologies for the analysis and preparation of Sofosbuvir impurity M, based on publicly available information.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
A stability-indicating RP-HPLC method is crucial for the separation and quantification of Sofosbuvir and its impurities.
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Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 stationary phase column is typically used.
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Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic elution mode.[1] A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) has been reported.[1]
-
Detection: UV detection at 260 nm.[1]
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Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including parameters such as specificity, linearity, accuracy, precision, and robustness.[1] System suitability tests, such as injection reproducibility and resolution between peaks, are essential to ensure method reliability.[1]
Synthesis of Sofosbuvir Impurity M
A patent (CN114539337A) describes a multi-step synthesis process for preparing Sofosbuvir impurities with a purity of over 99%.[7] The general workflow involves a series of chemical reactions to construct the molecule, followed by purification steps. The process is designed to be operable and allows for the isolation of the impurity for research and as a reference standard.[7]
Logical Relationships and Pathways
Diastereomeric Relationship with Sofosbuvir
Sofosbuvir has multiple chiral centers, leading to the possibility of several diastereomers forming during its synthesis.[1] Impurity M is one such diastereomer. The diagram below illustrates this relationship.
Figure 2: Origin of Sofosbuvir Impurity M as a diastereomer from the synthesis process.
Analytical Workflow for Impurity Identification
The general workflow for identifying and characterizing Sofosbuvir impurity M involves a combination of separation and spectroscopic techniques.
Figure 3: General analytical workflow for the identification of Sofosbuvir Impurity M.
Conclusion
Sofosbuvir impurity M is a critical process-related impurity that requires careful monitoring and control during the manufacturing of Sofosbuvir. Its structural similarity to the active pharmaceutical ingredient, differing only in stereochemistry, necessitates the use of high-resolution analytical techniques for its accurate identification and quantification. This guide provides a foundational understanding of the chemical structure, analytical methodologies, and relational pathways associated with Sofosbuvir impurity M, serving as a valuable resource for professionals in the pharmaceutical industry.
References
- 1. Sofosbuvir impurity M | 2095551-10-1 | Benchchem [benchchem.com]
- 2. cenmed.com [cenmed.com]
- 3. Sofosbuvir impurity M | 2095551-10-1 | VID55110 [biosynth.com]
- 4. Page loading... [wap.guidechem.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 7. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]
